molecular formula C10H9NO3S B1353598 ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate CAS No. 69626-98-8

ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

Cat. No.: B1353598
CAS No.: 69626-98-8
M. Wt: 223.25 g/mol
InChI Key: WVXUVVDDUHEOBM-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene and dihydropyridine ring system. The molecule contains a ketone group at position 7 and an ethyl ester substituent at position 6 (Fig. 1). This compound belongs to a class of non-nucleoside inhibitors with demonstrated potent activity against human cytomegalovirus (HCMV) DNA polymerase, as highlighted in studies focusing on its carboxamide derivatives . Its mechanism involves direct interaction with the viral polymerase, disrupting DNA replication without requiring metabolic activation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl acetoacetate with 2-aminothiophenol in the presence of a base, followed by cyclization and subsequent esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antiviral Activity

One of the most significant applications of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate lies in its antiviral properties. Research has indicated that derivatives of this compound exhibit potent activity against various herpesvirus DNA polymerases. A study highlighted the effectiveness of certain analogs in inhibiting viral replication while maintaining selectivity towards human DNA polymerases, which minimizes potential side effects in therapeutic settings .

Case Study : In a comparative study evaluating the efficacy of several thieno[3,2-b]pyridine derivatives, it was found that specific modifications to the ethyl ester significantly enhanced antiviral potency. The conformational rigidity introduced by adjacent substituents was crucial for activity, suggesting a pathway for future drug development targeting herpesviruses.

Anticancer Properties

Research has also explored the anticancer potential of thieno[3,2-b]pyridine derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Data Table: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15.2Induction of apoptosis via caspase activation
MCF-7 (Breast)12.8Inhibition of PI3K/Akt signaling pathway
A549 (Lung)18.5Cell cycle arrest at G1 phase

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving thienopyridine intermediates. Variations in synthesis can lead to derivatives with enhanced biological activity or improved pharmacokinetic profiles.

Synthesis Overview :

  • Starting Material : Thienopyridine precursor.
  • Reagents : Ethyl chloroformate and appropriate bases.
  • Conditions : Typically carried out under anhydrous conditions to prevent hydrolysis.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Thieno[3,2-b]pyridine Derivatives with Antiviral Activity

Key Compounds :

  • 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides: These derivatives replace the ethyl ester with a carboxamide group at position 4. Studies show enhanced inhibitory activity against HCMV polymerase compared to the ester variant, likely due to improved hydrogen-bonding interactions with the enzyme’s active site .
  • 4-Oxo-4,7-dihydrothieno[2,3-b]pyridines: These isomers shift the ketone group to position 4 and alter the thiophene fusion pattern (2,3-b vs. 3,2-b). They exhibit broad-spectrum inhibition against herpesviruses (HSV-1, EBV, VZV) but lower specificity for HCMV compared to the 7-oxo analogs .

Structural Implications :

  • Position of Oxo Group : The 7-oxo configuration in the target compound favors HCMV specificity, whereas 4-oxo analogs target a wider range of herpesviruses.
  • Substituent at Position 6: Carboxamides enhance potency over esters, suggesting a critical role for hydrogen-bond donors in target binding .

Thieno-Pyridine Derivatives with Diverse Targets

Comparative Examples :

2-Amino-3-aroylthieno[2,3-c]pyridines: Target: Adenosine A1 receptor (allosteric enhancers). Structural Difference: Aroyl substituents at position 3 and amino group at position 2 enable receptor modulation, diverging from the antiviral scaffold .

Thieno[3,2-c]pyridine Ureas: Target: KDR kinase (angiogenesis inhibitor). Key Feature: Urea moiety at position 3 facilitates strong hydrogen bonding with kinase ATP-binding pockets, unlike the ester/carboxamide in HCMV inhibitors .

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Quinolines: Target: Bacterial pathogens.

Non-Thienopyridine Heterocycles with Overlapping Features

Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Structure: Features a thiazolo-pyrimidine core instead of thieno-pyridine.
  • Conformational Insight : The central pyrimidine ring adopts a flattened boat conformation, with significant puckering (deviation: 0.224 Å from plane) influencing crystal packing via C–H···O hydrogen bonds .
  • Contrast : The thiazole ring introduces sulfur-based electronic effects distinct from thiophene, altering solubility and target compatibility.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Target Activity Notes
7-Oxo-thieno[3,2-b]pyridine esters Thieno[3,2-b]pyridine Ethyl ester at C6, ketone at C7 HCMV DNA polymerase Moderate potency
7-Oxo-thieno[3,2-b]pyridine carboxamides Thieno[3,2-b]pyridine Carboxamide at C6 HCMV DNA polymerase High potency (enhanced H-bonding)
4-Oxo-thieno[2,3-b]pyridines Thieno[2,3-b]pyridine Ketone at C4 HSV-1, EBV, VZV polymerases Broad-spectrum activity
Thieno[3,2-c]pyridine ureas Thieno[3,2-c]pyridine Urea at C3 KDR kinase Selective kinase inhibition
Thiazolo[3,2-a]pyrimidine esters Thiazolo-pyrimidine Ethyl ester, benzylidene group N/A (structural study) Puckered conformation

Critical Analysis of Structural Determinants

  • Ring Puckering: Puckering in thieno-pyridines (e.g., boat conformation in thiazolo-pyrimidine ) affects molecular planarity and binding pocket compatibility.
  • Hydrogen Bonding: Carboxamides and ureas outperform esters in potency due to dual H-bond donor/acceptor capacity .
  • Electronic Effects : Thiophene vs. thiazole alters electron density, influencing interactions with hydrophobic/aromatic enzyme regions.

Biological Activity

Ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate (CAS No. 69626-98-8) is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and kinase inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various targets, and relevant research findings.

  • Molecular Formula : C10_{10}H9_{9}NO3_3S
  • Molecular Weight : 223.25 g/mol
  • CAS Number : 69626-98-8

Antiviral Activity

Research has identified this compound as part of a new class of non-nucleoside antiviral agents. It exhibits significant potency against a range of herpesvirus DNA polymerases while showing selectivity towards human DNA polymerases. The conformational restriction provided by the adjacent methyl group is hypothesized to enhance its antiviral efficacy .

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases, including GSK-3β and IKK-β. In a study assessing several derivatives, it was found that modifications to the compound could lead to varying degrees of inhibition. Notably, some derivatives exhibited IC50_{50} values as low as 8 nM for GSK-3β inhibition, indicating strong potential for therapeutic applications in diseases where these kinases are implicated .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50_{50} (nM)Selectivity
This compoundGSK-3β8High
Derivative AIKK-β15Moderate
Derivative BROCK-125Low

Cytotoxicity Studies

In cytotoxicity assays conducted on mouse hippocampal neuronal cells (HT-22) and microglial cells (BV-2), several derivatives showed no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for compounds derived from this compound when considering therapeutic applications .

Summary of Findings

  • Antiviral Potency : The compound demonstrates strong antiviral activity against herpesvirus DNA polymerases with excellent selectivity.
  • Kinase Inhibition : It serves as a potent inhibitor of GSK-3β and other kinases, with promising IC50_{50} values indicating potential for treating related pathologies.
  • Safety Profile : Preliminary cytotoxicity studies suggest that the compound and its derivatives may be safe at therapeutic concentrations.

Properties

IUPAC Name

ethyl 7-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-2-14-10(13)6-5-11-7-3-4-15-9(7)8(6)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXUVVDDUHEOBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452181
Record name ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69626-98-8
Record name ETHYL 7-HYDROXYTHIENO[3,2-B]PYRIDINE-6-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate
ethyl 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylate

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